molecular formula C11H13NO3 B1599072 Ethyl 3-anilino-3-oxopropanoate CAS No. 53341-66-5

Ethyl 3-anilino-3-oxopropanoate

Cat. No. B1599072
Key on ui cas rn: 53341-66-5
M. Wt: 207.23 g/mol
InChI Key: KJSKGJKEWQJVHV-UHFFFAOYSA-N
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Patent
US08076487B2

Procedure details

Ethyl malonyl chloride (15.1 g, 0.10 mol) was added to a mixed solution of aniline (9.3 g, 0.10 mol), triethylamine (11.1 g, 0.11 mol), N,N-dimethylaminopyridine (1.5 g, 0.012 mol) and dichloromethane (300 mL), at 10° C. or below. This mixture was stirred for 3 hours at room temperature, and then poured into water. The organic layer was washed with diluted hydrochloric acid, aqueous saturated sodium bicarbonate and saturated brine, in this order. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, to obtain 19.5 g of a subject compound (yield: 94%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])C.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N([CH2:22][CH3:23])CC)C.ClCCl.[OH2:27]>>[CH2:22]([O:27][C:7](=[O:8])[CH2:3][C:4](=[O:5])[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:23]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Name
Quantity
9.3 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dimethylaminopyridine
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with diluted hydrochloric acid, aqueous saturated sodium bicarbonate and saturated brine, in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC(NC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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